molecular formula C21H23N7O2 B2451497 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251683-57-4

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2451497
CAS No.: 1251683-57-4
M. Wt: 405.462
InChI Key: ZTVJLOGCJXQUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that incorporates a tetrazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a tetrazole ring, an imidazolidinone structure, and a phenyl group with an isopropyl substitution. Its molecular formula is C18H20N6O2C_{18}H_{20}N_{6}O_{2}, and it has a molecular weight of approximately 356.39 g/mol.

PropertyValue
Molecular FormulaC18H20N6O2
Molecular Weight356.39 g/mol
IUPAC NameThis compound
Melting PointNot available

The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to interact with various biological targets such as enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, particularly in pathways related to inflammation and pain management.

Antioxidant Activity

Research indicates that tetrazole derivatives exhibit significant antioxidant properties. Studies have shown that compounds with tetrazole rings can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Tetrazole-containing compounds have been studied for their antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

A notable area of research involves the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The tetrazole moiety enhances binding affinity to the enzyme's active site. For example, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects .

Case Study 1: Xanthine Oxidase Inhibitors

A study focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives highlighted the importance of the tetrazole group in enhancing XO inhibition. The most potent derivative showed an IC50 value of 0.031 µM, significantly improving upon previous compounds . This suggests that the structural features present in this compound could similarly enhance its pharmacological profile.

Case Study 2: Antimicrobial Efficacy

In another investigation involving a series of tetrazole derivatives, compounds were tested against a panel of microorganisms. Results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with other similar compounds:

Compound NameBiological ActivityIC50 Value (µM)
N-(3-cyano-4-(2-cyanobenzyl)oxy)phenylisonicotinamideXanthine oxidase inhibitor0.312
4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideAntibacterialNot specified
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic and receptor antagonist0.795 (for analgesic)

Properties

IUPAC Name

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-15(2)16-3-7-18(8-4-16)27-12-11-26(21(27)30)13-20(29)23-17-5-9-19(10-6-17)28-14-22-24-25-28/h3-10,14-15H,11-13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJLOGCJXQUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.